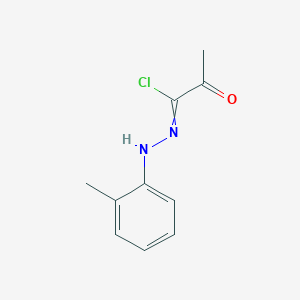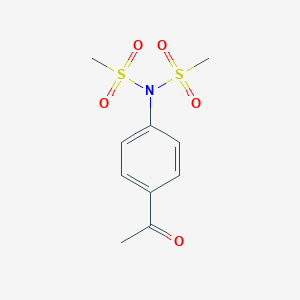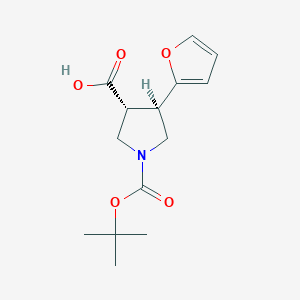![molecular formula C7H18O2Si2 B6595115 Silane, [(dimethoxymethylsilyl)methyl]trimethyl- CAS No. 18297-75-1](/img/structure/B6595115.png)
Silane, [(dimethoxymethylsilyl)methyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Silane, [(dimethoxymethylsilyl)methyl]trimethyl- is typically synthesized through the reaction of methyltrichlorosilane with methanol . The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This process involves the alcoholysis of alkylchlorosilanes, which typically proceeds via an S_N2 mechanism . Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Silane, [(dimethoxymethylsilyl)methyl]trimethyl- undergoes various types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed under both acidic and basic conditions.
Reduction: It can act as a hydride donor in reduction reactions, often used as an alternative to toxic reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of methoxy groups.
Common reagents used in these reactions include acids, bases, and various nucleophiles. Major products formed from these reactions include silanols and other organosilicon compounds .
Aplicaciones Científicas De Investigación
Silane, [(dimethoxymethylsilyl)methyl]trimethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a crosslinker in the preparation of polysiloxane polymers.
Biology: The compound is used in the synthesis of various biologically active molecules and as a reagent in biochemical research.
Medicine: It is utilized in the development of drug delivery systems and other medical applications.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of Silane, [(dimethoxymethylsilyl)methyl]trimethyl- involves its ability to act as a hydride donor and participate in various chemical reactions. The compound’s molecular targets include various nucleophiles and electrophiles, and its pathways involve hydrolysis, reduction, and substitution reactions .
Comparación Con Compuestos Similares
Silane, [(dimethoxymethylsilyl)methyl]trimethyl- is similar to other organosilicon compounds such as:
Methyltrimethoxysilane: This compound has a similar structure and is used in similar applications.
Triethylsilane: Another organosilicon compound used as a reducing agent and in hydrosilylation reactions.
The uniqueness of Silane, [(dimethoxymethylsilyl)methyl]trimethyl- lies in its specific reactivity and the ability to form strong bonds with various substrates, making it highly valuable in industrial and scientific applications.
Propiedades
InChI |
InChI=1S/C7H18O2Si2/c1-8-7(9-2)10-6-11(3,4)5/h7H,6H2,1-5H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPABBYGOOBJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(OC)[Si]C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18297-75-1 |
Source


|
| Record name | {[Dimethoxy(methyl)silyl]methyl}(trimethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

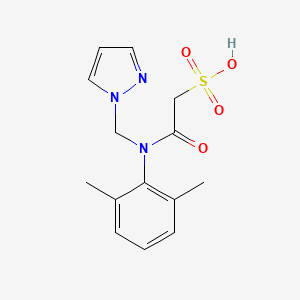
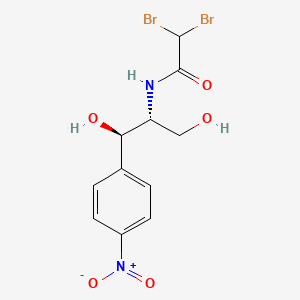
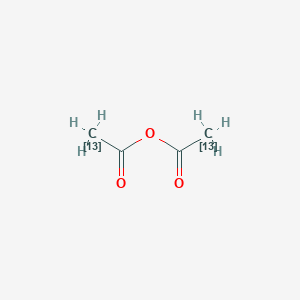
![N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea](/img/structure/B6595063.png)
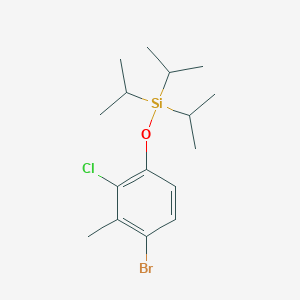
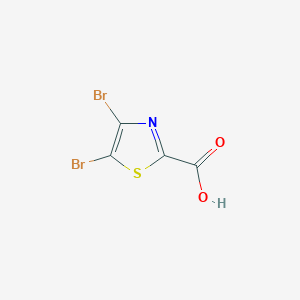
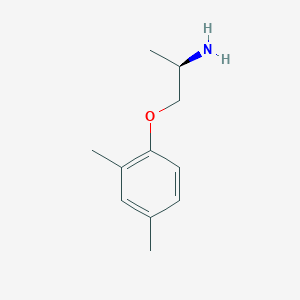
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B6595099.png)
